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Compound Name:
1,1-Dimethyl-1,4-dihydropyridin-1-

ium

CAS No.: 860498-51-7

Cat. No.: B14184446

Get Quote

The cytotoxicity of next-generation DHP derivatives is largely independent of their traditional

calcium channel antagonism. Instead, structural modifications at the C3, C4, and C5 positions

of the dihydropyridine ring redirect the molecule's affinity toward novel intracellular targets.

Intrinsic Cytotoxicity (Paraptosis & Apoptosis): Recent modifications, such as the synthesis

of 1-benzamido-1,4-dihydropyridines, trigger paraptosis—a non-apoptotic programmed cell

death characterized by severe endoplasmic reticulum (ER) stress and cytoplasmic

vacuolization[1].

MDR Reversal: DHPs act as potent competitive inhibitors of P-glycoprotein (P-gp/MDR1). By

binding to the substrate recognition site of this efflux pump, DHPs prevent the extrusion of

chemotherapeutic agents, thereby re-sensitizing resistant cancer cells[2].
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Fig 1. Dual mechanistic pathways of DHP derivatives in cancer cell cytotoxicity and MDR

reversal.

Quantitative Structure-Activity Relationship (QSAR)
Data
When comparing the cytotoxicity of DHP derivatives, structural symmetry and lipophilicity are

the primary drivers of efficacy. Asymmetric derivatives consistently demonstrate superior

intrinsic cytotoxicity compared to their symmetric counterparts[2]. Furthermore, the introduction

of electron-withdrawing halogens or lipophilic rings drastically lowers the IC50 values.

Table 1: Comparative Cytotoxicity of DHP Derivatives Across Cancer Cell Lines
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Compound
Class

Specific
Modificatio
n

Target Cell
Line

IC50 Value
Mechanistic
Driver

Ref

Classic 1,4-

DHPs

Amlodipine /

Nifedipine
Various >100 µM

Baseline

cardiovascula

r activity;

weak

cytotoxicity.

N/A

Thiazole-

DHPs

3,5-bis-N-

(thiazolyl)

MOLT-4

(Leukemia)
17.4 µM

Sulfur atoms

enhance

lipophilicity

and

membrane

penetration.

[3]

1-

Benzamido-

DHPs

Acylhydrazin

e moiety

HeLa

(Cervical)
~7.0 µM

Triggers

paraptosis via

ER stress

pathways.

[1]

4-Aryl-1,4-

DHPs

4-

bromophenyl

HeLa

(Cervical)
2.3 µM

Halogenation

at the para

position

increases

target

binding.

[4]

Coumarin-

DHPs

3-

acetylcoumari

n fusion

MCF (Breast) 18 nM

Extreme

potency

mimicking

standard

chemotherap

eutics like

CHS 828.

[5]

Field Insight: Notice the leap from micromolar to nanomolar potency in the Coumarin-DHPs.

Fusing the DHP core with naturally occurring heterocyclic compounds (coumarins) creates a
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synergistic cytotoxic effect that spares normal fibroblast cells (WI38 IC50 > 10,000 nM), offering

a highly favorable therapeutic index[5].

Self-Validating Experimental Workflows
To ensure trustworthiness and reproducibility in drug development, every assay must be a self-

validating system. Below are the field-proven protocols for evaluating DHP cytotoxicity and

efflux inhibition, complete with the causality behind critical methodological choices.

Protocol A: High-Throughput MTT Cytotoxicity Assay
The MTT assay relies on the reduction of a yellow tetrazolium salt to purple formazan by

mitochondrial succinate dehydrogenase. This serves as a direct proxy for cellular metabolic

activity.

Self-Validation Check: Always include a known cytotoxic agent (e.g., Cisplatin) as a positive

control and a vehicle-only (DMSO <0.1%) cohort as a negative control. Calculate the Z'-factor;

an assay is only valid if Z' > 0.5.

Cell Seeding: Seed cells (e.g., HeLa, MCF-7) at

cells/well in 96-well plates and incubate for 24 hours.

Causality: Cells must be in the logarithmic growth phase to ensure uniform metabolic

rates. A 24-hour pre-incubation allows cells to recover from trypsinization stress.

Overconfluence leads to contact inhibition, which artificially skews IC50 values.

Compound Treatment: Treat with serial dilutions of DHP derivatives (0.01 µM to 100 µM) for

48 hours.

MTT Incubation: Add 20 µL of MTT solution (5 mg/mL) and incubate for exactly 4 hours.

Causality: 4 hours is the optimal kinetic window for sufficient formazan accumulation.

Prolonged incubation causes secondary cytotoxicity from the sharp formazan crystals

piercing the cell membrane.

Solubilization: Remove media completely and add 100 µL of 100% DMSO.
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Causality: Why DMSO instead of isopropanol? Highly lipophilic DHP derivatives often

precipitate in alcohol-based solvents, leading to artifactual light scattering and false

absorbance spikes. DMSO ensures complete solubilization of both the drug and the

hydrophobic formazan crystals.

Quantification: Read absorbance at 570 nm using a microplate reader and calculate the IC50

via non-linear regression.
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Fig 2. Standardized MTT assay workflow for evaluating DHP derivative cytotoxicity.

Protocol B: P-glycoprotein (P-gp) Efflux Inhibition Assay
To evaluate a DHP's ability to reverse MDR, we measure the intracellular retention of

Rhodamine 123 (Rh123), a fluorescent substrate actively pumped out by P-gp.

Dye Loading: Incubate MDR-positive cells (e.g., K562/DOX) with 5 µM Rh123 and the target

DHP derivative (at a non-cytotoxic concentration, e.g., IC15) for 1 hour at 37°C.

Efflux Phase: Centrifuge, wash cells twice with ice-cold PBS, and resuspend in dye-free

media for 2 hours.

Causality: Removing extracellular dye creates a steep concentration gradient, forcing the

P-gp pumps to actively efflux the intracellular Rh123. Ice-cold PBS momentarily halts

membrane fluidity and pump kinetics during the wash step, preventing premature dye loss.

Flow Cytometry: Measure intracellular fluorescence (FL1 channel). High retention of Rh123

compared to the vehicle control indicates successful P-gp inhibition by the DHP derivative.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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